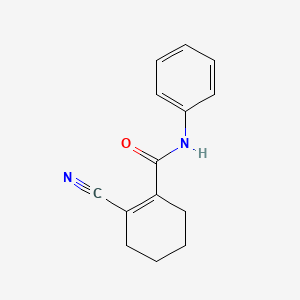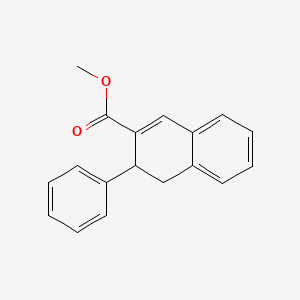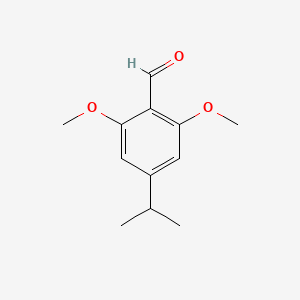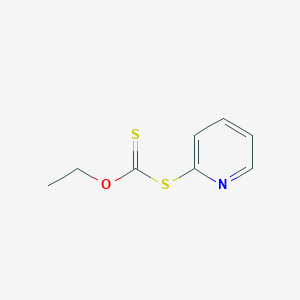![molecular formula C18H38IN3O B14404476 4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide CAS No. 89610-64-0](/img/structure/B14404476.png)
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide is a complex organic compound with a unique structure that includes a morpholine ring, diethylamino, and octylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine ring, followed by the introduction of the diethylamino and octylamino groups through nucleophilic substitution reactions. The final step involves the formation of the iodide salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{(Diethylamino)[hexyl(methyl)amino]methylidene}morpholin-4-ium iodide
- 4-{(Diethylamino)[methyl(octyl)amino]methylene}morpholin-4-ium
Uniqueness
4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
89610-64-0 |
|---|---|
Molecular Formula |
C18H38IN3O |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-methyl-1-morpholin-4-ium-4-ylidene-N-octylmethanediamine;iodide |
InChI |
InChI=1S/C18H38N3O.HI/c1-5-8-9-10-11-12-13-19(4)18(20(6-2)7-3)21-14-16-22-17-15-21;/h5-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IRCLMRYKEDAZPA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCN(C)C(=[N+]1CCOCC1)N(CC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)

![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)




![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)

![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)

